molecular formula C13H11Cl2N5O B5221835 MFCD03543499

MFCD03543499

Cat. No.: B5221835
M. Wt: 324.16 g/mol
InChI Key: PSTRAPBZZFQQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03543499 is a chemical compound indexed in the MDL Number (MFCD) database. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

The preparation methods for MFCD03543499 involve several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

MFCD03543499 undergoes various types of chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD03543499 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD03543499 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

MFCD03543499 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • MFCD03543501
  • MFCD03543502
  • MFCD03543503

These compounds share similar chemical structures and properties but may differ in their reactivity and applications .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O/c1-6-10(12(16)21)11(20-13(19-6)17-5-18-20)7-2-3-8(14)9(15)4-7/h2-5,11H,1H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTRAPBZZFQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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